molecular formula C7H12OS B024805 4-Ethyl-4-methylthiolan-2-one CAS No. 103620-94-6

4-Ethyl-4-methylthiolan-2-one

Cat. No. B024805
M. Wt: 144.24 g/mol
InChI Key: DBJZKORTGULUOX-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylthiolan-2-one, commonly known as 4-EMT, is a sulfur-containing organic compound that is responsible for the characteristic aroma of cooked meat. It is a volatile compound that is released during the Maillard reaction, which occurs when amino acids and reducing sugars are heated together. 4-EMT has been identified as one of the key odorants responsible for the desirable aroma of grilled meat, and its synthesis and mechanism of action have been the subject of scientific research.

Mechanism Of Action

The mechanism of action of 4-EMT is not fully understood, but it is believed to act as a key odorant in the aroma of cooked meat. It is thought to interact with olfactory receptors in the nose, triggering a response that is interpreted as the characteristic smell of grilled meat. Further research is needed to fully understand the mechanism of action of 4-EMT.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 4-EMT, but it has been shown to have antioxidant properties and may have potential therapeutic applications. It has also been identified as a potential biomarker for meat consumption, as it is excreted in urine after the consumption of meat products.

Advantages And Limitations For Lab Experiments

The advantages of studying 4-EMT in the lab include its potential applications in the food industry and its potential as a biomarker for meat consumption. However, limitations include the limited research on its biochemical and physiological effects, as well as the need for specialized equipment and expertise to synthesize and analyze the compound.

Future Directions

Future research on 4-EMT could include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could be conducted on the development of new methods for synthesizing and purifying the compound, as well as its potential applications in the development of artificial meat flavors. Further studies on the use of 4-EMT as a biomarker for meat consumption could also have important implications for nutritional studies and the development of dietary recommendations.

Scientific Research Applications

The study of 4-EMT has important applications in the food industry, as it allows for the production of artificial meat flavors that can be used to enhance the taste of processed meats. Additionally, 4-EMT has been identified as a potential biomarker for meat consumption, as it is excreted in urine after the consumption of meat products. This could have important implications for nutritional studies and the development of dietary recommendations.

properties

IUPAC Name

4-ethyl-4-methylthiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJZKORTGULUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)SC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908529
Record name 4-Ethyl-4-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4-methylthiolan-2-one

CAS RN

103620-94-6
Record name beta-Ethyl-beta-methyl-thiobutyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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